molecular formula C20H25N3O5S B3010642 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1251593-80-2

2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B3010642
CAS No.: 1251593-80-2
M. Wt: 419.5
InChI Key: IVNUIUUTCGKXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide (hereafter referred to as Compound A) is a pyridone-based acetamide derivative featuring a 2-oxopyridin-1(2H)-yl core substituted with an azepane sulfonyl group and an N-(2-methoxyphenyl)acetamide side chain. Its molecular formula is C20H24FN3O4S (molecular weight: 421.5 g/mol), with a SMILES representation of Cc1cc(F)ccc1NC(=O)Cn1cc(S(=O)(=O)N2CCCCCC2)ccc1=O .

Properties

IUPAC Name

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-28-18-9-5-4-8-17(18)21-19(24)15-22-14-16(10-11-20(22)25)29(26,27)23-12-6-2-3-7-13-23/h4-5,8-11,14H,2-3,6-7,12-13,15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNUIUUTCGKXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N3O4SC_{19}H_{22}N_{3}O_{4}S, with a molecular weight of approximately 358.43 g/mol. Its structure features an azepane ring, a sulfonyl group, and a pyridine derivative, which contribute to its diverse biological activities.

Research indicates that the compound may interact with specific biological targets, including enzymes and receptors. The proposed mechanism involves binding to the active sites of these targets, inhibiting their activity and thereby influencing various biochemical pathways. This inhibition can lead to significant biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated in vitro against various bacterial and fungal strains. Studies suggest that this compound exhibits moderate antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.90 to 6.0 µg/mL against Pseudomonas aeruginosa and other bacteria. Similarly, antifungal activity was noted with MIC values between 0.80 and 1.16 µg/mL against several fungal species such as Aspergillus niger and Fusarium solani .

Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected include those related to apoptosis (e.g., activation of caspases) and cell cycle regulation (e.g., modulation of cyclins) .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Attributes
3-hydroxy-1-(4-methylphenyl)sulfonyl-4-(pyrrolidin-1-ylmethyl)pyridin-2-oneSulfonamide with a pyridinone structureExhibits different biological activities compared to the target compound
N-(2-methoxyphenyl)acetamideSimpler acetamide structureLacks the complex azepane and sulfonyl functionalities
5-benzoyl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1-cyanopyrrolidine-3-carboxamideContains a thiazole ring instead of pyridineDifferent pharmacological profile due to thiazole incorporation

This table highlights how the unique structural features of this compound contribute to its distinct biological activities.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains, demonstrating significant inhibition compared to standard antibiotics.
  • Cancer Cell Line Studies : In vitro tests on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting potential for development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide-Linked Pyridone Derivatives

N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide
  • Key Features : Replaces the 2-oxopyridin-1(2H)-yl core with a 4,5-dichloro-6-oxopyridazin-1(6H)-yl group and substitutes the 2-methoxyphenyl with a 4-methylphenyl moiety.
  • Synthesis : Achieved via coupling of 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with 3-(azepan-1-ylsulfonyl)-4-methylaniline, yielding a 79% isolated product .
N-(3,4-Dimethylphenyl)-2-(5-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
  • Key Features : Substitutes azepane with morpholine in the sulfonamide group and uses a 3,4-dimethylphenyl acetamide side chain.
  • Relevance : Morpholine’s smaller ring size (6-membered vs. azepane’s 7-membered) could alter solubility and pharmacokinetic properties .

Table 1: Structural Comparison of Sulfonamide-Linked Pyridones

Compound Core Structure Sulfonamide Group Acetamide Substituent Key Differences vs. Compound A
Compound A 2-oxopyridin-1(2H)-yl Azepane 2-methoxyphenyl Reference compound
Pyridazine analog 4,5-dichloro-6-oxopyridazin-1(6H)-yl Azepane 4-methylphenyl Chlorinated pyridazine core; altered electronic profile
Morpholine analog 2-oxopyridin-1(2H)-yl Morpholine 3,4-dimethylphenyl Smaller sulfonamide ring; increased polarity

Acetamide Derivatives with Varied Aryl Groups

N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 39)
  • Key Features : Quinazoline sulfonyl group replaces pyridone, with a piperidine substituent.
  • Activity : Exhibited potent anticancer activity against HCT-1, SF268, and MCF-7 cell lines (IC50 < 1 µM) .
  • Comparison : The quinazoline scaffold may offer stronger π-π stacking interactions compared to Compound A’s pyridone, enhancing anticancer efficacy.
N-(4-Fluoro-2-methylphenyl)-2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
  • Key Features : Structural isomer of Compound A with a 4-fluoro-2-methylphenyl group.
  • Data : Shares the azepane sulfonyl-pyridone core but lacks direct pharmacological data .

Heterocyclic Modifications in Acetamide Scaffolds

2-(3-Cyano-4,6-bis(4-chlorophenyl)-2-oxopyridin-1(2H)-yl)-N-(4-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide (Compound 27)
  • Key Features: Incorporates a 3-cyanopyridone core with bis(4-chlorophenyl) substituents and a pyrazoline-linked phenylacetamide.
  • Activity : Demonstrated antiproliferative effects via EGFR/BRAFV600E inhibition (IC50: 0.8–1.2 µM) .
  • Comparison: The electron-withdrawing cyano and chloro groups may enhance kinase binding compared to Compound A’s methoxy group.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide?

Methodological Answer:
A typical synthesis involves coupling an activated carboxylic acid derivative with the appropriate amine. For example:

Acid Activation : React 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetic acid with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) and dimethylformamide (DMF) at 60°C to form the acid chloride.

Amine Coupling : Add 2-methoxyaniline and triethylamine (TEA) as a base to the reaction mixture at 0°C, followed by stirring at room temperature.

Purification : Use liquid-liquid extraction (e.g., ethyl acetate/water), drying (MgSO₄), and chromatographic techniques (e.g., preparative HPLC) to isolate the product. Yield optimization (~79%) is achievable via controlled reaction times and stoichiometry .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer:
Byproduct formation often arises from incomplete activation or competing side reactions. Strategies include:

  • Temperature Control : Maintain 0°C during amine coupling to reduce undesired nucleophilic substitutions.
  • Solvent Selection : Use anhydrous THF to stabilize reactive intermediates and improve solubility.
  • Catalyst Screening : Test alternative coupling agents (e.g., HATU, EDCI) to enhance efficiency.
  • Real-Time Monitoring : Employ LC-MS to track reaction progress and identify intermediates. Post-reaction, use gradient HPLC with a C18 column (ACN/water mobile phase) to resolve impurities .

Basic: What spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error.
  • ¹H NMR : Identify key protons, such as the azepane sulfonyl group (δ 1.4–1.8 ppm, multiplet) and methoxyphenyl aromatic protons (δ 6.8–7.2 ppm).
  • LC-MS : Assess purity (>95%) and detect trace impurities.
    Reference spectral libraries (e.g., PubChem) for cross-validation of substituent-specific shifts .

Advanced: How can X-ray crystallography elucidate the binding mode of this compound to biological targets?

Methodological Answer:

Co-Crystallization : Incubate the compound with purified target proteins (e.g., kinases) in a crystallization buffer (e.g., PEG 3350, Tris-HCl).

Data Collection : Use synchrotron radiation for high-resolution diffraction data (e.g., 1.8 Å resolution).

Structure Refinement : Software like PHENIX or CCP4 models the ligand-protein interactions, highlighting hydrogen bonds (e.g., between the acetamide carbonyl and kinase active site) and hydrophobic contacts (azepane ring with allosteric pockets). A study on a related fumarate hydratase complex demonstrated this approach .

Basic: What biological targets are associated with structurally related acetamide derivatives?

Methodological Answer:
Analogous compounds inhibit enzymes like p38 MAP kinase , implicated in inflammatory diseases. Key evidence includes:

  • Kinase Assays : Measure IC₅₀ values using recombinant p38α and ATP-competitive assays.
  • Cellular Models : Test anti-inflammatory activity in LPS-stimulated macrophages (e.g., TNF-α suppression).
    Patents describe tert-butyl ester derivatives of similar acetamides as potent kinase inhibitors .

Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?

Methodological Answer:

Scaffold Modification : Vary the azepane sulfonyl group (e.g., replace with piperidine) to alter steric bulk.

Substituent Screening : Test electron-withdrawing groups (e.g., -CF₃) on the methoxyphenyl ring to enhance binding.

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict affinity changes. Validate with in vitro kinase profiling panels (e.g., 50-kinase selectivity screening). Prioritize derivatives with >10-fold selectivity over off-targets .

Advanced: What in vitro assays are suitable for assessing metabolic stability?

Methodological Answer:

Hepatocyte Incubations : Incubate the compound (1–10 µM) with primary human hepatocytes in Krebs-Henseleit buffer.

LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes. Calculate half-life (t₁/₂) and intrinsic clearance (Clₙₜ).

CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities.
Data from related pyridazinone acetamides show metabolic stability improvements via methoxy group substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.